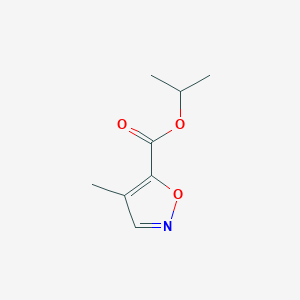![molecular formula C16H16BrNO4 B12887273 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid CAS No. 503616-11-3](/img/structure/B12887273.png)
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves several steps. One common method includes the bromination of 1-methoxy-2-naphthamide followed by the reaction with butanoic acid. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-methoxy-2-naphthamido butanoic acid.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid can be compared with similar compounds such as:
4-(4-Chloro-1-methoxy-2-naphthamido)butanoic acid: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(4-Fluoro-1-methoxy-2-naphthamido)butanoic acid: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
4-(4-Iodo-1-methoxy-2-naphthamido)butanoic acid: Iodine substitution can lead to increased molecular weight and different reactivity patterns.
Properties
CAS No. |
503616-11-3 |
|---|---|
Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
4-[(4-bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO4/c1-22-15-11-6-3-2-5-10(11)13(17)9-12(15)16(21)18-8-4-7-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
JTRCPNLMXUITGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


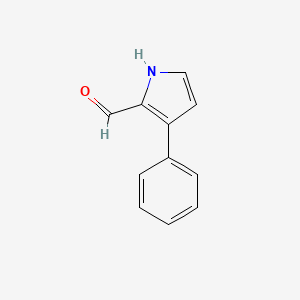
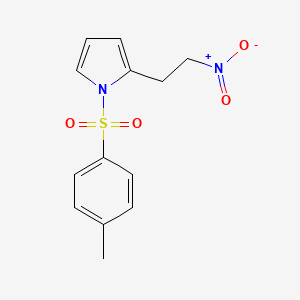
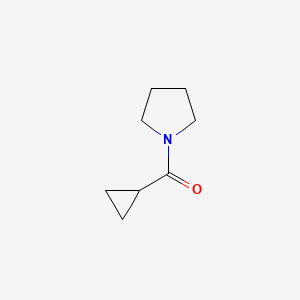



![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
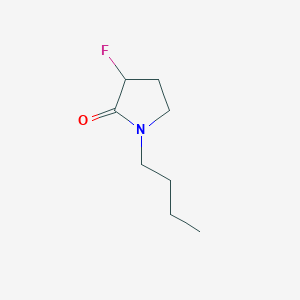

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)



